molecular formula C11H21BO3SSi B2468540 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid CAS No. 2122282-85-1

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid

Cat. No. B2468540
CAS RN: 2122282-85-1
M. Wt: 272.24
InChI Key: JANLOTPOEMISMG-UHFFFAOYSA-N
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Description

“5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid” is a chemical compound with the CAS Number: 2122282-85-1 . It is used for research and development .


Chemical Reactions Analysis

Boronic acids, including “5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a metal catalysed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid serves as a boron reagent in SM coupling reactions, facilitating the construction of complex organic molecules .

Wood Conservation

In archaeological wood conservation, the fragile condition of wooden artifacts necessitates reconsolidation without using water as a solvent. Researchers have synthesized tert-butyldimethylsilyl (TBDMS) chitosan , which is soluble in a 50:50 solution of ethyl acetate and toluene. This compound can penetrate and consolidate degraded wood, making it a promising material for preserving historical artifacts .

Photoactive Chitosan Derivatives

TBDMS chitosan serves as a starting material for synthesizing photoactive chitosan derivatives. These derivatives find applications in fields such as fluorescent materials and supramolecular chemistry. The N-modified chitosan derivatives exhibit interesting properties due to the presence of TBDMS groups .

Organic Synthesis Precursor

Researchers have used TBDMS chitosan as a precursor in the synthesis of various organic compounds. Its unique solubility in ethyl acetate and toluene allows for specific applications, including the preparation of biologically active natural products .

Chitosan-Based Sensors

Chitosan derivatives, including TBDMS chitosan, have been explored for their interactions with cis-diols. These derivatives can be used in sensor applications, particularly for detecting specific analytes. Their ability to form complexes with various metal ions makes them valuable in sensing technologies .

Hydroxyl Protection in Nucleoside Synthesis

TBDMS groups are commonly used for hydroxyl protection in nucleoside synthesis. They react with hydroxyl groups to form corresponding silyl ethers. This protection strategy allows for selective functionalization of nucleosides under mild conditions .

These applications highlight the versatility and significance of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid in diverse scientific contexts. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation. .

properties

IUPAC Name

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3SSi/c1-11(2,3)17(4,5)15-7-10-6-9(8-16-10)12(13)14/h6,8,13-14H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANLOTPOEMISMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)CO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid

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